2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol

Vue d'ensemble

Description

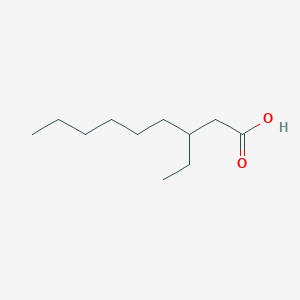

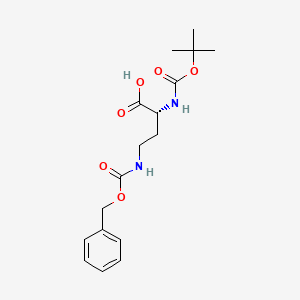

“2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol” is a chemical compound with the molecular formula C22H22O3 . It is also known as "2,6-XYLENOL, .ALPHA.,.ALPHA.'-BIS(6-HYDROXY-M-TOLYL)" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the reduction of functionalized imines to yield amines is often an intricate task, since most of the methods described in the literature to reduce imines to amines do not take into account that many reducing agents have also basic character . In this way, iminic compounds that have phenol functions usually produce the phenolic salt of the precursor when they are treated with a basic reducing agent, but not the desired amine .Molecular Structure Analysis

The molecular structure of “2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol” is characterized by its molecular formula C22H22O3 . The compound is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis

The reduction of functionalized imines to yield amines is a well-known field of study. Many reduction agents have been tested in order to produce the mentioned transformation, and H2, silanes, boranes, and borohydrides are maybe the most popular ones . Among them, sodium borohydride is commonly chosen to reduce polydentate Schiff bases to amines, because it is cheap and its excess is easily destroyed by an acid medium .Applications De Recherche Scientifique

1. Structural and Molecular Interactions

- A study by Masci and Thuéry (2002) on derivatives of 2,6-bis(hydroxymethyl)phenol revealed that these compounds form hydrogen-bonding networks resulting in sheet-like structures with potential weak inter-sheet pi-pi interactions. This provides insights into their structural properties and molecular interactions (Masci & Thuéry, 2002).

2. Bioremediation Applications

- A study by Chhaya and Gupte (2013) demonstrated that laccase from Fusarium incarnatum UC-14 could degrade Bisphenol A (a structurally similar compound to 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol), suggesting potential applications in bioremediation of environmental pollutants (Chhaya & Gupte, 2013).

3. Synthesis of Novel Ligands

- Beganskienė et al. (2006) synthesized 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol, a novel polydentate ligand. The study highlights its applications in the synthesis of dimeric thallium(I) complexes, indicating its role in the development of new compounds in coordination chemistry (Beganskienė et al., 2006).

4. Luminescent Properties

- Zhang et al. (2006) investigated phenol-pyridyl boron complexes, including derivatives of 2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol. These compounds displayed bright blue luminescence, suggesting potential applications in electroluminescent devices (Zhang et al., 2006).

5. Metabolic Influence on Endocrine Activity

- A study by Skledar et al. (2016) on Bisphenol S, a related compound, highlighted how metabolic reactions influence endocrine activity. This research can provide a framework for understanding the metabolic and endocrine impacts of similar phenolic compounds (Skledar et al., 2016).

Propriétés

IUPAC Name |

2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMSFSSJLXCWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534128 | |

| Record name | 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol | |

CAS RN |

71128-89-7 | |

| Record name | 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)